molecular formula C9H7BrO4 B3011980 2-Bromo-6-(methoxycarbonyl)benzoic acid CAS No. 912457-18-2

2-Bromo-6-(methoxycarbonyl)benzoic acid

Cat. No.: B3011980
CAS No.: 912457-18-2
M. Wt: 259.055
InChI Key: RVJZCJPXZZKUNU-UHFFFAOYSA-N
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Description

2-Bromo-6-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 2-position and a methoxycarbonyl group at the 6-position. This compound is often used in organic synthesis and research due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 2-Bromo-6-(methoxycarbonyl)benzoic acid likely participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Pharmacokinetics

Given its use in chemical reactions, it can be inferred that its bioavailability would be influenced by factors such as its physical form, purity, and storage conditions .

Result of Action

Its role in the suzuki–miyaura coupling reaction suggests that it contributes to the formation of new carbon–carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust across a range of reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(methoxycarbonyl)benzoic acid typically involves the bromination of 6-(methoxycarbonyl)benzoic acid. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 2-position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(methoxycarbonyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: 2-Bromo-6-(hydroxymethyl)benzoic acid.

    Oxidation: 2-Bromo-6-(carboxy)benzoic acid.

Scientific Research Applications

2-Bromo-6-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(methoxycarbonyl)benzoic acid
  • 2-Bromo-5-(methoxycarbonyl)benzoic acid
  • 2-Chloro-6-(methoxycarbonyl)benzoic acid

Uniqueness

2-Bromo-6-(methoxycarbonyl)benzoic acid is unique due to the specific positioning of the bromine and methoxycarbonyl groups on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable in various synthetic applications. The presence of both electron-withdrawing (bromine) and electron-donating (methoxycarbonyl) groups allows for selective reactions and functionalization, which is not always possible with other similar compounds.

Properties

IUPAC Name

2-bromo-6-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJZCJPXZZKUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912457-18-2
Record name 2-Bromo-6-(methoxycarbonyl)benzoic acid
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